molecular formula C19H23N3O3S B2489440 Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate CAS No. 1323542-29-5

Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate

Cat. No.: B2489440
CAS No.: 1323542-29-5
M. Wt: 373.47
InChI Key: GGXOUJOBOYMSNJ-UHFFFAOYSA-N
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Description

Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a thiophene moiety, and a ureido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperidine ring, which can be functionalized with a carboxylate group. The thiophene moiety is then introduced through a series of reactions, often involving the use of thiophene-2-carboxaldehyde. The ureido group is added in the final steps, typically through a reaction with an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, particularly in the inhibition of certain enzymes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate: shares similarities with other ureido-substituted compounds, such as ureido-substituted 4-phenylthiazole derivatives.

    Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are similar in structure and have comparable applications.

Uniqueness

What sets this compound apart is its unique combination of a piperidine ring, thiophene moiety, and ureido group, which confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

phenyl 4-[(thiophen-2-ylmethylcarbamoylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-18(21-14-17-7-4-12-26-17)20-13-15-8-10-22(11-9-15)19(24)25-16-5-2-1-3-6-16/h1-7,12,15H,8-11,13-14H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXOUJOBOYMSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CS2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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